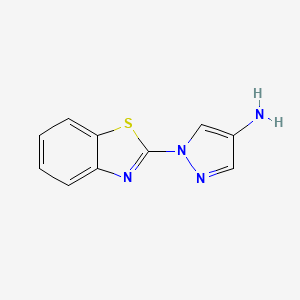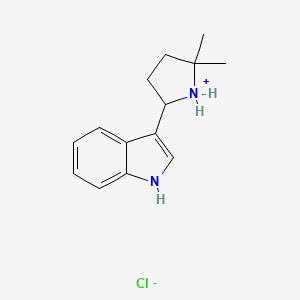
Fmoc-PEG2-Val-Cit-PAB-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-PEG2-Val-Cit-PAB-OH is a compound used primarily as an enzyme-cleavable linker in antibody-drug conjugates (ADCs). It features a Boc-protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a Val-Cit-PAB dipeptide. The benzylic alcohol on the PAB can be used to attach reactive groups such as PNP for conjugation with drug payloads .
Preparation Methods
The synthesis of Fmoc-PEG2-Val-Cit-PAB-OH involves multiple steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine group.
PEG Spacer Addition: The PEG2 spacer is added to enhance hydrophilicity.
Val-Cit-PAB Dipeptide Formation: The Val-Cit-PAB dipeptide is synthesized and attached to the PEG spacer.
Boc Protection: The amine group is protected with a Boc group to prevent unwanted reactions during subsequent steps.
Industrial production methods typically involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Fmoc-PEG2-Val-Cit-PAB-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using piperidine under basic conditions to reveal a primary amine for coupling reactions.
Conjugation: The benzylic alcohol on the PAB can react with reactive groups like PNP for drug conjugation.
Common reagents used in these reactions include piperidine for deprotection and various proteases for cleavage. The major products formed are the deprotected amine and the released drug payload .
Scientific Research Applications
Fmoc-PEG2-Val-Cit-PAB-OH is widely used in scientific research, particularly in the development of ADCs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted drug delivery by linking antibodies to cytotoxic drugs.
Medicine: Enhances the efficacy and specificity of cancer treatments by ensuring the drug is released only inside target cells
Industry: Employed in the production of ADCs for clinical and research purposes.
Mechanism of Action
The mechanism of action of Fmoc-PEG2-Val-Cit-PAB-OH involves several steps:
Targeting: The ADC binds to specific antigens on the surface of target cells.
Internalization: The ADC is internalized into the cell via endocytosis.
Cleavage: The Val-Cit-PAB linker is cleaved by cathepsin B in the lysosome, releasing the drug payload.
Action: The released drug exerts its cytotoxic effects on the target cell.
Comparison with Similar Compounds
Fmoc-PEG2-Val-Cit-PAB-OH is unique due to its enzyme-cleavable nature and the presence of a hydrophilic PEG spacer. Similar compounds include:
Fmoc-Val-Cit-PAB-OH: Lacks the PEG spacer, making it less hydrophilic.
Fmoc-PEG4-Val-Cit-PAB-OH: Contains a longer PEG spacer, which may affect its pharmacokinetics and biodistribution.
vcMMAE: A Val-Cit-PABC linker coupled to monomethyl auristatin E, used in several approved ADCs.
These comparisons highlight the versatility and specificity of this compound in targeted drug delivery systems.
Properties
Molecular Formula |
C40H52N6O9 |
|---|---|
Molecular Weight |
760.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C40H52N6O9/c1-26(2)36(38(50)45-34(12-7-18-42-39(41)51)37(49)44-28-15-13-27(24-47)14-16-28)46-35(48)17-20-53-22-23-54-21-19-43-40(52)55-25-33-31-10-5-3-8-29(31)30-9-4-6-11-32(30)33/h3-6,8-11,13-16,26,33-34,36,47H,7,12,17-25H2,1-2H3,(H,43,52)(H,44,49)(H,45,50)(H,46,48)(H3,41,42,51)/t34-,36-/m0/s1 |
InChI Key |
FBVVAZALMCENSE-GIWKVKTRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


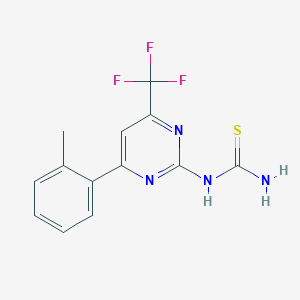
![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13730153.png)
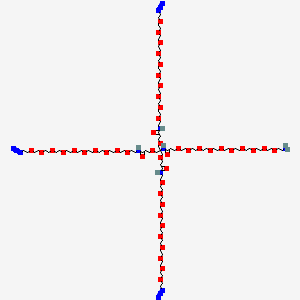

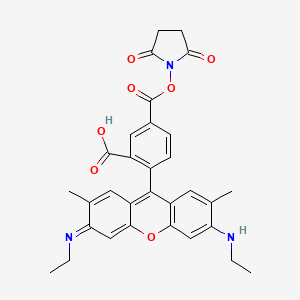
![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/structure/B13730185.png)
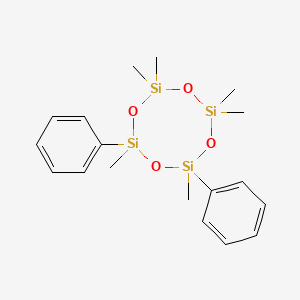
![9,10-Anthracenedione, 1,5-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-8-nitro-](/img/structure/B13730193.png)
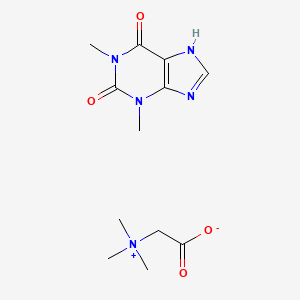


![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)
